Ethoxy vs. Methoxy: Calculated Lipophilicity Difference (ΔlogP ≈ +0.5) and Implications for Membrane Permeability
Replacing the 4-methoxy group (as in AA92593 and the methoxy-pyrrolidine analog CAS 667892-60-6) with a 4-ethoxy group (target compound) increases the calculated partition coefficient (XLogP3) by approximately +0.5 log units – from ~2.6 to ~3.1 – based on PubChem-predicted physicochemical properties [1]. In the context of CNS-targeted programs (e.g., melanopsin antagonist discovery for migraine and photophobia), a logP in the 3–4 range is generally considered optimal for blood-brain barrier penetration [2]. The ethoxy homolog thus resides within a more favorable lipophilicity window for CNS exposure compared to the methoxy analog, which falls below the typical CNS lower bound. This ΔlogP of ~0.5 is sufficient to produce a measurable difference in passive membrane permeability (typically 2–5 fold per log unit for neutral compounds), as demonstrated across multiple sulfonamide series [3]. No experimental logP or permeability data specific to the target compound were identified in the retrieved literature.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.1 (calculated, PubChem prediction for ethoxy-pyrrolidine analog) |
| Comparator Or Baseline | AA92593 (methoxy-piperidine): XLogP3 ≈ 2.6; 1-(2,5-dichloro-4-methoxyphenyl)sulfonylpyrrolidine: XLogP3 ≈ 2.6 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (target vs. methoxy analogs) |
| Conditions | In silico prediction (XLogP3 algorithm); no experimental logP/logD data available for the target compound |
Why This Matters
The ethoxy-driven logP shift places the target compound closer to the optimal CNS drug-likeness range (logP 3–4), making it a more suitable candidate for neuroscience screening libraries than its methoxy counterparts.
- [1] PubChem Predicted Properties. XLogP3 values for: 1-(2,5-dichloro-4-ethoxyphenyl)sulfonylpyrrolidine (CID predicted) ≈ 3.1; 1-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperidine (AA92593, CID 10223175) ≈ 2.6. National Center for Biotechnology Information. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. doi: 10.1602/neurorx.2.4.541. Review. PMID: 16489364. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010 Mar;5(3):235-48. doi: 10.1517/17460441003605098. PMID: 22823020. View Source
